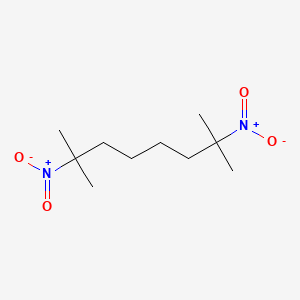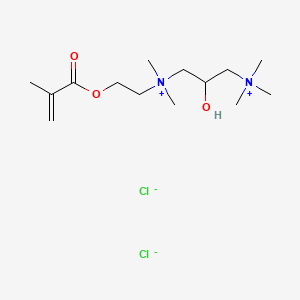![molecular formula C38H32CoN8NaO14S2 B13768436 Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate is a complex organic compound that features a cobalt ion in a +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-2-olate core, a diazenyl group, and various functional groups such as methoxycarbonylamino and sulfamoylphenyl. The presence of these diverse functional groups makes this compound highly versatile in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate typically involves multiple steps, including the formation of the naphthalen-2-olate core, the introduction of the diazenyl group, and the coordination of the cobalt ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The cobalt ion can undergo oxidation reactions, potentially altering its oxidation state and affecting the overall reactivity of the compound.
Reduction: Reduction reactions can also occur, particularly involving the diazenyl group, which can be reduced to form different products.
Substitution: The functional groups present in the compound can participate in substitution reactions, where one group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The cobalt ion plays a crucial role in these interactions, often acting as a catalytic center. The functional groups present in the compound can also interact with specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate is unique due to its specific combination of functional groups and the presence of a cobalt ion in a +3 oxidation state. Similar compounds may include other cobalt-containing complexes or compounds with similar functional groups, but the specific structure and reactivity of this compound set it apart. Some similar compounds include:
- Cobalt(III) complexes with different ligands
- Naphthalen-2-olate derivatives with various functional groups
- Diazenyl-containing compounds with different metal ions
Propriétés
Formule moléculaire |
C38H32CoN8NaO14S2 |
|---|---|
Poids moléculaire |
970.8 g/mol |
Nom IUPAC |
sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C19H18N4O7S.Co.Na/c2*1-29-15-8-12(14(25)9-16(15)31(20,27)28)22-23-18-13(24)7-6-10-4-3-5-11(17(10)18)21-19(26)30-2;;/h2*3-9,24-25H,1-2H3,(H,21,26)(H2,20,27,28);;/q;;+3;+1/p-4 |
Clé InChI |
CKLATJHELSTSHT-UHFFFAOYSA-J |
SMILES canonique |
COC1=C(C=C(C(=C1)N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-])[O-])S(=O)(=O)N.COC1=C(C=C(C(=C1)N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-])[O-])S(=O)(=O)N.[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


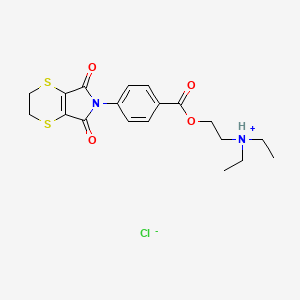

![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)

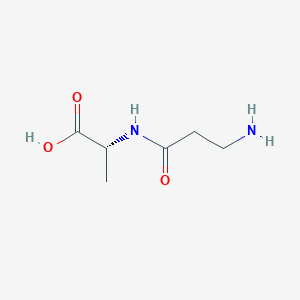
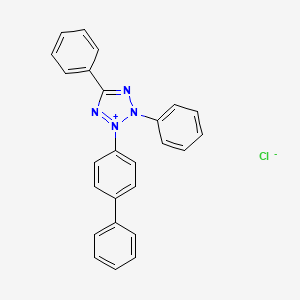


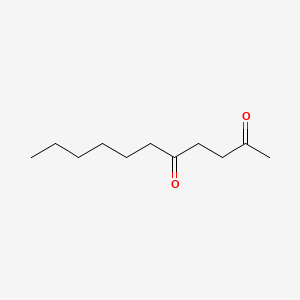
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
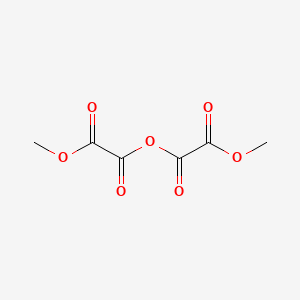
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
